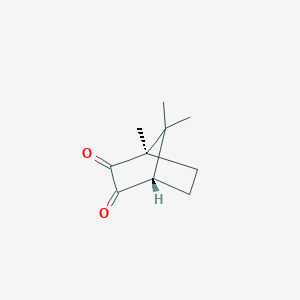
Camphorquinone
Cat. No. B077051
Key on ui cas rn:
10373-78-1
M. Wt: 166.22 g/mol
InChI Key: VNQXSTWCDUXYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06391940B1
Procedure details


8.78 grams 2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1, 16diyldimetylate (UDMA); 3.33 grams 7, 7, 9 63, 63, 65-hexamethyl-4, 13, 60, 69-tetra-xo-3, 14, 19, 24, 29, 34, 39, 44, 49, 54, 59, 70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate resin; 5.04 grams a mixture of 1,1′, 2,2′ and 1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate (OEMA); 0.20 grams camphorquinone (CQ); 0.60 grams ethyl-4,N,N-dimethylaminobenzoate (EDAB); 0.10 grams butylated hydroxytoluene (BHT); 14.83 grams ethanol and 59.14 grams acetone are mixed at 23° C. for 30 minutes to form a Self-Priming Metal Adhesive.
[Compound]
Name
2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1
Quantity
8.78 g
Type
reactant
Reaction Step One




[Compound]
Name
7
Quantity
3.33 g
Type
reactant
Reaction Step Four

[Compound]
Name
70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
mixture
Quantity
5.04 g
Type
reactant
Reaction Step Six

Name
1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


[Compound]
Name
ethyl-4,N,N-dimethylaminobenzoate
Quantity
0.6 g
Type
reactant
Reaction Step Nine

[Compound]
Name
butylated hydroxytoluene
Quantity
0.1 g
Type
reactant
Reaction Step Ten

Name
Identifiers


|
REACTION_CXSMILES
|
CC(CC(CNC(OCCOC(C(C)=C)=O)=O)(C)C)CCN[C:6](OCCOC(C(C)=C)=O)=[O:7].C([O:39][CH:40]([C:42]1[C:43]([O:67][C:68](=O)C(C)=C)(C([O-])=O)C(C=C[C:50]=1[O:51]C1C=C(C([O-])=O)C(=CC=1)C([O-])=O)C([O-])=O)C)(=O)C(C)=C.C12(C)C(C)(C)C(CC1)C(=O)[C:74]2=[O:75].[CH2:85]([OH:87])[CH3:86].C[C:89](C)=[O:90]>>[OH:87][CH2:85][C:86]([CH2:89][OH:90])([CH2:68][O:67][CH2:43][C:42]([CH2:40][OH:39])([CH2:50][OH:51])[CH2:74][OH:75])[CH2:6][OH:7]
|
Inputs


Step One
[Compound]
|
Name
|
2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1
|
|
Quantity
|
8.78 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C
|
Step Four
[Compound]
|
Name
|
7
|
|
Quantity
|
3.33 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
mixture
|
|
Quantity
|
5.04 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)C=1C(C(C(=O)[O-])C=CC1OC=1C=C(C(C(=O)[O-])=CC1)C(=O)[O-])(C(=O)[O-])OC(C(=C)C)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C12(C(=O)C(=O)C(CC1)C2(C)C)C
|
Step Nine
[Compound]
|
Name
|
ethyl-4,N,N-dimethylaminobenzoate
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
[Compound]
|
Name
|
butylated hydroxytoluene
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
